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Compound of Interest

Compound Name: ent-Ritonavir

Cat. No.: B15354699 Get Quote

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a highly selective High-Performance Liquid Chromatography

(HPLC) method for the separation of Ritonavir and its diastereomer, ent-Ritonavir. The

method utilizes a cellulose-based chiral stationary phase, providing excellent resolution and

peak shape for the accurate quantification of the enantiomeric excess and the detection of

chiral impurities in bulk drug substances and pharmaceutical formulations. This method is

crucial for ensuring the stereochemical purity of Ritonavir, a critical quality attribute for its

therapeutic efficacy and safety.

Introduction
Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS. It possesses four

chiral centers, making a total of sixteen possible stereoisomers. The therapeutically active form

is (5S,8S,10S,11S)-10-hydroxy-2-methyl-5-(1-methylethyl)-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-

dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic acid, 5-thiazolylmethyl ester. Its

diastereomer, ent-Ritonavir, where all chiral centers are inverted, can be present as a

process-related impurity. Regulatory agencies require strict control over the stereoisomeric

purity of chiral drugs. Therefore, a robust and reliable analytical method for the separation and
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quantification of Ritonavir from its diastereomers is essential. This application note details a

normal-phase HPLC method developed for this purpose.

Experimental
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a

quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation).

Data Acquisition and Processing: Empower™ 3 or OpenLab CDS software.

Analytical Balance: Mettler Toledo XPE205 or equivalent.

Ultrasonic Bath: Branson 5800 or equivalent.

Syringe Filters: 0.45 µm PTFE.

Ritonavir Reference Standard (USP or equivalent).

ent-Ritonavir (custom synthesis or specialized supplier).

n-Hexane (HPLC grade).

Ethanol (anhydrous, HPLC grade).

Trifluoroacetic acid (TFA) (HPLC grade).

Triethylamine (TEA) (HPLC grade).

A summary of the optimized HPLC conditions is provided in the table below.
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Parameter Value

Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

Mobile Phase
n-Hexane : Ethanol : TFA : TEA (950:50:1:1,

v/v/v/v)

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Detection Wavelength 240 nm

Injection Volume 10 µL

Run Time 20 minutes

Protocols
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ritonavir reference

standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with

Ethanol.

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a

25 mL volumetric flask and dilute to volume with the mobile phase.

Spiked Sample (for resolution): Prepare a solution containing 100 µg/mL of Ritonavir and

spike it with a known concentration of ent-Ritonavir (e.g., 1 µg/mL) to verify the resolution.

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to 100 mg of Ritonavir and transfer it to

a 100 mL volumetric flask.

Add approximately 70 mL of Ethanol and sonicate for 15 minutes to ensure complete

dissolution of the active pharmaceutical ingredient.

Allow the solution to cool to room temperature and dilute to volume with Ethanol.

Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
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Dilute 1.0 mL of the filtered solution to 10.0 mL with the mobile phase for a final nominal

concentration of 100 µg/mL of Ritonavir.

Results and Discussion
The developed method successfully separates Ritonavir from its diastereomer, ent-Ritonavir.
The use of a cellulose-based chiral stationary phase in normal-phase mode provides a high

degree of stereoselectivity. The addition of small amounts of TFA and TEA to the mobile phase

helps to improve peak shape and reproducibility by minimizing ionic interactions with the

stationary phase.

A representative chromatogram showing the separation is presented below (Note: This is a

simulated chromatogram for illustrative purposes).

(Image of a chromatogram showing two well-resolved peaks for Ritonavir and ent-Ritonavir
would be placed here in a formal application note.)

The method was validated according to the International Council for Harmonisation (ICH)

guidelines. The key validation parameters are summarized in the table below.

Validation Parameter Result

Specificity

No interference from placebo was observed.

The peaks for Ritonavir and ent-Ritonavir were

well-resolved from each other and from other

potential impurities.

Linearity (µg/mL) 1 - 150 µg/mL

Correlation Coefficient (r²) > 0.999

LOD (µg/mL) 0.15

LOQ (µg/mL) 0.50

Precision (%RSD) < 2.0%

Accuracy (% Recovery) 98.0 - 102.0%

Resolution (Rs) > 2.0 between Ritonavir and ent-Ritonavir
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The following table summarizes the expected retention times and system suitability parameters

for the separation.

Compound
Retention Time
(min)

Tailing Factor (T)
Theoretical Plates
(N)

ent-Ritonavir ~ 12.5 < 1.5 > 5000

Ritonavir ~ 14.8 < 1.5 > 5000

Conclusion
The HPLC method described in this application note is suitable for the chiral separation of

Ritonavir and its diastereomer, ent-Ritonavir, in both bulk drug and pharmaceutical dosage

forms. The method is selective, linear, precise, and accurate, making it a valuable tool for

quality control and stability studies.

Experimental Workflow and Logical Relationship
Diagrams
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To cite this document: BenchChem. [Application Note: Chiral Separation of Ritonavir and
ent-Ritonavir by HPLC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15354699#hplc-method-for-separating-ritonavir-and-
ent-ritonavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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